molecular formula C25H22N4O3 B2809808 3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide CAS No. 478045-74-8

3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide

Cat. No.: B2809808
CAS No.: 478045-74-8
M. Wt: 426.476
InChI Key: PXXBROVSCOXZDO-CVKSISIWSA-N
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Description

3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazine core, a hydrazide group, and substituted phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide typically involves multiple steps:

    Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazide group: This step involves the reaction of the phthalazine derivative with hydrazine or its derivatives.

    Substitution with phenyl rings: The final step involves the condensation of the hydrazide derivative with substituted benzaldehydes under reflux conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of hydrazines or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings or the phthalazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazines or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and validation.

    Industry: It can be utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

    Chemical Reactivity: Its reactivity is influenced by the electronic and steric properties of its functional groups, which dictate its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide
  • 3-(3,4-dimethylphenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide
  • 3-(3,4-dimethylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-8-11-19(14-17(16)2)29-25(31)22-7-5-4-6-21(22)23(28-29)24(30)27-26-15-18-9-12-20(32-3)13-10-18/h4-15H,1-3H3,(H,27,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXBROVSCOXZDO-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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